molecular formula C20H17F6N5O2 B2776945 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1052605-20-5

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2776945
CAS No.: 1052605-20-5
M. Wt: 473.379
InChI Key: ANBMVVKUSKSRTO-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F6N5O2 and its molecular weight is 473.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Research has focused on the synthesis of related compounds, such as various pyrazolo[3,4-d]pyrimidine derivatives. These synthesis techniques are crucial for developing compounds with potential biological activities (Petrie et al., 1985).

  • Antiviral Activities : Studies have reported the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities, especially against avian influenza viruses (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Properties

  • Anticancer Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such compounds in cancer treatment (Rahmouni et al., 2016).

  • Inhibitors of Cathepsins : New carboxamides have been developed to inhibit cathepsins B and K, enzymes involved in various diseases, including cancer (Lukić et al., 2017).

Molecular Interactions and Structural Studies

  • Hydrogen Bonds and Intermolecular Interactions : The role of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures of related compounds has been explored, which is crucial for understanding the properties of these molecules (Wang et al., 2014).

  • Histone Deacetylase Inhibition : Some derivatives have been found to selectively inhibit histone deacetylases, a class of enzymes involved in regulating gene expression, indicating their potential in cancer therapy (Zhou et al., 2008).

Miscellaneous Applications

  • Insecticidal and Antibacterial Potential : Research into the synthesis of pyrimidine linked pyrazole heterocyclics has shown their potential for insecticidal and antibacterial applications, showcasing the versatility of these compounds (Deohate & Palaspagar, 2020).

  • Antimicrobial Activity : Synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown potential in antimicrobial activities, broadening the scope of these compounds in medicinal chemistry (Abunada et al., 2008).

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6N5O2/c1-3-4-14-9-16(32)29-18(27-14)31-15(5-10(2)30-31)28-17(33)11-6-12(19(21,22)23)8-13(7-11)20(24,25)26/h5-9H,3-4H2,1-2H3,(H,28,33)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBMVVKUSKSRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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